REACTION_CXSMILES
|
[H-].[Na+].C1(C(Br)CCCl)C=CC=CC=1.FC(F)(F)C1C=CC(O)=CC=1.C1(C(Cl)(OC2C=CC(C(F)(F)F)=CC=2)CC)C=CC=CC=1.[C:46]1([CH:52]=[CH:53][CH2:54][O:55][C:56]2[CH:61]=[CH:60][C:59](C(F)(F)F)=[CH:58][CH:57]=2)[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1.[Na].C1(O)C=CC=CC=1.C1(C(Br)CCOC(=O)C)C=CC=CC=1>CS(C)=O>[C:46]1([CH:52]=[CH:53][CH2:54][O:55][C:56]2[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=2)[CH:47]=[CH:48][CH:49]=[CH:50][CH:51]=1 |f:0.1,^1:65|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CCCl)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
1-phenyl-1-(p-trifluoromethylphenoxy)propylchloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC)(OC1=CC=C(C=C1)C(F)(F)F)Cl
|
Name
|
1-phenyl-3-(p-trifluoromethylphenoxy)-1-propene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=CCOC1=CC=C(C=C1)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 72 g
|
Type
|
EXTRACTION
|
Details
|
was then extracted with hexane
|
Type
|
EXTRACTION
|
Details
|
The hexane extract
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The hexane was removed by evaporation in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residual oil distilled at about 110° C. at 1 torr
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=CCOC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |